Naphthol AS-BI butyrate

Description

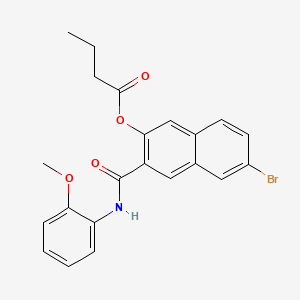

Structure

3D Structure

Properties

IUPAC Name |

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDQHBMAAMKNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Chromogenic and Fluorogenic Enzyme Substrates

Naphthol AS-BI butyrate (B1204436) belongs to a class of compounds known as enzyme substrates, which are molecules that enzymes act upon to initiate a biochemical reaction. nih.gov Specifically, it is categorized as a chromogenic and fluorogenic substrate. karger.comscribd.com In these applications, the substrate is designed to produce a detectable change, such as a color change (chromogenic) or the emission of light (fluorogenic), upon enzymatic cleavage. karger.comscribd.com This allows researchers to visually or instrumentally detect and measure enzyme activity in various samples, including cell cultures and tissue sections. karger.comscribd.com

Chromogenic and fluorogenic substrates are widely employed in microbiology, histology, and molecular biology for their ability to provide rapid and sensitive detection of specific enzymes. scribd.com These substrates typically consist of a group recognized and cleaved by the target enzyme, linked to a reporter molecule (a chromogen or fluorogen). biosynth.com When the enzyme cleaves the substrate, the reporter molecule is released, generating a signal. biosynth.com The intensity of this signal is proportional to the enzymatic activity, enabling quantitative analysis.

Historical Trajectory of Naphthol Ester Applications in Enzymology

The use of naphthol-based esters as substrates in enzyme histochemistry has a rich history dating back to the mid-20th century. Early pioneers in the field sought to develop methods for localizing enzyme activity within tissues. The development of synthetic substrates was a critical step forward in this endeavor. biosynth.com

One of the foundational techniques involved the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds. These liberated naphthols can then be coupled with a diazonium salt to form highly colored deposits at the site of enzyme activity. karger.com This principle was applied in the development of various naphthol-based substrates for detecting esterases and phosphatases.

A notable milestone was the work of Moloney and his colleagues in 1960, who utilized naphthol AS-D chloroacetate (B1199739) as a substrate to demonstrate esterase activity in leukocytes. karger.com This method proved valuable for identifying specific cell types based on their enzymatic content. Over the years, a variety of naphthol derivatives, including Naphthol AS-BI, were synthesized and optimized for improved sensitivity and specificity in different applications. scribd.com The development of indoxyl substrates in the 1950s also contributed to the growing toolbox of histochemists, providing a means to produce water-insoluble indigo (B80030) dyes at the site of enzymatic action. biosynth.com

Significance of Naphthol As Bi Butyrate in Enzymatic Activity Profiling

Substrate Specificity for Esterases and Lipases

Naphthol AS-BI butyrate serves as a substrate for a class of enzymes known as non-specific esterases (NSEs), which are carboxylesterases (EC 3.1.1.1) that hydrolyze ester linkages. scientificlabs.iesemanticscholar.org These enzymes exhibit broad substrate specificity. The use of Naphthol AS-BI butyrate is particularly prominent in hematology for the cytochemical identification of monocytes and macrophages, which contain high levels of fluoride-sensitive non-specific esterase activity. semanticscholar.orgnih.govmlsascp.com In contrast, granulocytes show specific esterase activity (chloroacetate esterase), and lymphocytes demonstrate a focal, fluoride-resistant non-specific esterase reaction. semanticscholar.orgnih.gov

While primarily associated with esterases, the distinction between esterases and lipases can be nuanced. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) preferentially hydrolyze water-insoluble triglycerides with long-chain fatty acids, whereas esterases are more active against soluble esters with shorter-chain fatty acids (

The table below summarizes the activity of various enzymes on Naphthol AS-BI butyrate and related short-chain ester substrates.

| Enzyme | Source/Cell Type | Substrate(s) | Activity Noted | Reference |

|---|---|---|---|---|

| Non-Specific Esterase (ANBE) | Human Monocytes, Macrophages | α-Naphthyl Butyrate, Naphthol AS-BI Butyrate | Strong, diffuse, fluoride-sensitive reaction used for cell identification. | semanticscholar.orgnih.govmlsascp.com |

| Non-Specific Esterase | Human T-Lymphocytes | α-Naphthyl Butyrate | Discrete, punctate, fluoride-resistant reaction. | semanticscholar.orgnih.gov |

| Butyrate Esterase / Lipase | Cryptococcus neoformans (Fungus) | Butyrate and Caprylate esters | Activity detected in culture supernatants of most strains tested. | nih.gov |

| Esterase/Lipase | Aspergillus 1068 (Fungus) | p-Nitrophenyl Butyrate (pNPB) | High specific esterase activity observed with pNPB. | scielo.br |

| Cholesterol Esterase | Bovine/Porcine Pancreas | p-Nitrophenyl Butyrate (pNPB) | Catalyzes the hydrolysis of water-soluble esters like pNPB. | nih.gov |

Biochemical Pathway of Butyrate Ester Cleavage

The enzymatic hydrolysis of Naphthol AS-BI butyrate by esterases follows a well-established acyl-enzyme catalytic mechanism, similar to that used by serine proteases and many lipases. nih.govpsu.edu This mechanism can be described as a two-step process, often conforming to a Ping-Pong Bi-Bi kinetic model. psu.edu

Step 1: Acylation of the Enzyme

Substrate Binding: Naphthol AS-BI butyrate binds to the active site of the esterase.

Nucleophilic Attack: The serine residue within the enzyme's catalytic triad (B1167595) (commonly Ser-His-Asp) performs a nucleophilic attack on the carbonyl carbon of the ester bond of the substrate.

Formation of a Tetrahedral Intermediate: This attack forms an unstable, high-energy tetrahedral intermediate, where the carbonyl oxygen carries a negative charge, which is stabilized by an "oxyanion hole" in the enzyme's active site.

Release of the Naphthol Moiety: The intermediate collapses. The bond between the carbonyl carbon and the oxygen of the Naphthol AS-BI group is cleaved. The Naphthol AS-BI moiety accepts a proton (likely from the histidine residue of the catalytic triad) and is released as the first product. This leaves the butyrate group covalently bonded to the serine residue, forming a butyryl-enzyme (acyl-enzyme) intermediate.

Step 2: Deacylation of the Enzyme

Water Binding: A water molecule enters the active site.

Nucleophilic Attack by Water: The water molecule, activated by the histidine residue of the catalytic triad (which acts as a general base), performs a nucleophilic attack on the carbonyl carbon of the butyryl-enzyme intermediate.

Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed.

Release of Butyric Acid: This intermediate collapses, breaking the covalent bond between the butyrate and the serine residue. The butyric acid is released as the second product, and the enzyme's active site is regenerated, ready to bind another substrate molecule.

This entire process results in the cleavage of one molecule of Naphthol AS-BI butyrate into one molecule of Naphthol AS-BI and one molecule of butyric acid.

Principles of Naphthol AS-BI Release from the Butyrate Conjugate

The release of the Naphthol AS-BI molecule is the pivotal event in the detection of enzyme activity using this substrate. The process is a direct consequence of the enzymatic hydrolysis of the ester bond that links the Naphthol AS-BI chromogenic precursor to the butyrate group.

In histochemical staining procedures, the free Naphthol AS-BI released by the enzyme is typically not visible on its own. pscientifics.com Its detection relies on a subsequent, non-enzymatic coupling reaction. scientificlabs.ie The incubation medium contains a diazonium salt (e.g., hexazotized pararosaniline or Fast Blue BB salt). semanticscholar.orgpscientifics.combiosynth.com The liberated Naphthol AS-BI immediately couples with this diazonium salt at the site of enzyme activity. scientificlabs.ie This reaction forms a highly colored, insoluble azo dye precipitate. pscientifics.com The deposition of this colored product allows for the microscopic visualization of the location and intensity of the esterase activity within cells or tissues. The color of the final precipitate depends on the specific diazonium salt used in the assay.

Reaction Kinetics of Enzyme-Mediated Hydrolysis of Naphthol AS-BI Butyrate

The kinetics of the enzyme-mediated hydrolysis of Naphthol AS-BI butyrate can be analyzed using the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). mdpi.com The key parameters derived from this model are:

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Km (Michaelis-Menten Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

While specific kinetic data for the hydrolysis of Naphthol AS-BI butyrate is not extensively documented in readily available literature, studies on analogous substrates provide insight into the typical kinetic parameters for these types of enzymatic reactions. nih.govnih.gov For example, kinetic studies have been performed on other Naphthol AS-BI derivatives and the similar chromogenic substrate p-nitrophenyl butyrate (pNPB). mdpi.comnih.gov These studies allow for the determination of Vmax and Km, often through analysis of Lineweaver-Burk plots. mdpi.com

The table below presents kinetic data for related substrates, illustrating the range of values observed for esterase and phosphatase activities.

| Enzyme | Substrate | Km (Michaelis Constant) | pH Optimum | Reference |

|---|---|---|---|---|

| Acid Phosphatase | Naphthol AS-BI phosphate (B84403) | 1.0 x 10⁻⁵ M | 4.6 | nih.gov |

| β-Glucuronidase | Naphthol AS-BI β-D-glucuronide | 2.0 x 10⁻⁵ M | 5.0 | nih.gov |

| Cholesterol Esterase | p-Nitrophenyl butyrate | Data indicates an acyl-enzyme mechanism, but specific Km not listed in abstract. | N/A | nih.gov |

| Candida antarctica Lipase B (CalB) | p-Nitrophenyl butyrate | 0.17 mM (0.17 x 10⁻³ M) | 7.2 | mdpi.com |

Solvent isotope effect studies on the hydrolysis of p-nitrophenyl butyrate by cholesterol esterase show values of 1.5-3 for both Vmax/Km (acylation step) and Vmax (deacylation step), indicating that both steps of the catalytic mechanism involve proton transfers that are partially rate-limiting. nih.gov

Quantitative and Qualitative Enzyme Activity Assays

Characterization of Non-Specific Esterase Activity

Naphthol AS-BI butyrate is a synthetic substrate used to detect non-specific esterase activity in various biological contexts. capes.gov.br Esterases are enzymes that hydrolyze ester bonds. capes.gov.br The use of α-naphthyl butyrate allows for the demonstration of non-specific esterase activity, which is a key characteristic of monocytic and reticulum cells, especially when the activity is inhibited by fluoride (B91410). capes.gov.brsemanticscholar.org

In histochemical techniques, the substrate α-naphthyl butyrate is hydrolyzed by esterases, resulting in the formation of α-naphthol. This product then couples with a diazonium salt to form a colored, insoluble precipitate at the site of enzyme activity. pscientifics.com This method, often termed the "Non-specific Esterase Stain," is widely used despite its lack of specificity against particular esterases. pscientifics.com The reaction is valuable in hematology to distinguish different types of leukocytes. For instance, a diffuse, rust-red reaction for α-naphthyl butyrate esterase (ANBE) that is inhibited by sodium fluoride (NaF) is characteristic of monocytes. semanticscholar.orgscispace.com In contrast, lymphocytes can show a discrete, punctate reaction that is resistant to NaF inhibition. scispace.comnih.gov

Research has also explored the use of different α-naphthol derivatives to characterize esterase fractions. Studies using disc electrophoresis on plant root tip homogenates revealed different banding patterns for non-specific esterases when using α-naphthyl acetate (B1210297), α-naphthyl propionate, and α-naphthyl butyrate, indicating that these substrates can help differentiate between esterase isoforms. cas.cz

Differential Enzyme Profiling in Microbial Systems

The API ZYM system, a semi-quantitative micromethod, is frequently used for the enzymatic profiling of microorganisms and utilizes substrates like 2-naphthyl butyrate for esterase (C4) activity and Naphthol AS-BI phosphate for phosphohydrolase activity. pjoes.comdsmz.deresearchgate.net This system allows for the rapid assessment of a panel of 19 different enzymatic activities, providing a biochemical fingerprint for bacterial and yeast isolates. pjoes.comresearchgate.net

Studies have successfully used this method to characterize and differentiate various microbial species. For example, research on lactic acid bacteria (LAB) isolated from duck excreta showed that all tested LAB exhibited moderate esterase activity, while their phosphatase and aminopeptidase (B13392206) activities were generally strong. veterinaryworld.orgnih.gov Similarly, in a study of Burkholderia pseudomallei, the causative agent of melioidosis, over 75% of clinical isolates showed activity for enzymes including esterase, esterase lipase, and naphthol-AS-BI-phosphohydrolase. researchgate.net

This technique has also been applied to newly isolated bacterial species. For instance, in the characterization of Anaerofustis butyriciformans and Pseudoramibacter faecis from human feces, the API ZYM test revealed distinct enzymatic profiles compared to their closest known relatives. A. butyriciformans was positive for esterase, esterase lipase, and naphthol-AS-BI-phosphohydrolase, among others. mdpi.com Likewise, the characterization of two novel butyrate-producing bacteria, Flavonifractor porci and Flintibacter porci, involved API ZYM profiling, which showed positive results for esterase (C4), esterase lipase (C8), and naphthol-AS-BI-phosphohydrolase for both species. nih.gov

The following table summarizes the enzymatic activities of different bacterial species as determined by systems utilizing naphthol-based substrates.

| Bacterial Species | Esterase (C4) | Esterase Lipase (C8) | Naphthol-AS-BI-phosphohydrolase | Reference |

| Anaerofustis butyriciformans | Positive | Positive | Positive | mdpi.com |

| Pseudoramibacter faecis | Negative | Positive | Positive | mdpi.com |

| Flavonifractor porci | Positive | Positive | Positive | nih.gov |

| Flintibacter porci | Positive | Positive | Positive | nih.gov |

| Burkholderia pseudomallei | Positive (>75% of isolates) | Positive (>75% of isolates) | Positive (>75% of isolates) | researchgate.net |

| Lactic Acid Bacteria (general) | Moderate Activity | Not specified | Strong to Moderate Activity | veterinaryworld.orgnih.gov |

Studies on Esterase-Lipase and Acid Phosphatase (using Naphthol AS-BI phosphate) Interactions

Naphthol AS-BI phosphate is a versatile substrate used for the detection of both acid and alkaline phosphatases. scientificlabs.co.ukmedchemexpress.comsigmaaldrich.com It serves as a fluorogenic substrate, where its conversion to naphthol AS-BI results in fluorescence that can be quantitatively measured to determine enzyme activity. caymanchem.com This is particularly useful in clinical diagnostics as changes in phosphatase levels can be indicative of various diseases. caymanchem.com

Naphthol AS-BI phosphate is considered an excellent substrate for tartrate-resistant acid phosphatase (TRAP), specifically isoform 5b, which is a marker for osteoclastic activity. sigmaaldrich.comoup.com Unlike other substrates such as para-nitrophenylphosphate (pNPP), Naphthol AS-BI phosphate is not hydrolyzed by non-type 5 TRAPs, leading to higher specificity in assays for bone resorption. oup.com

In microbial studies, the API ZYM system is used to assess a range of enzymatic activities simultaneously, including esterase, esterase lipase, and Naphthol-AS-BI-phosphohydrolase. pjoes.commdpi.comnih.gov This allows for the study of the co-occurrence and relative activities of these enzymes in different microorganisms. For example, studies on bacteria from marine sediments and various clinical isolates have used this system to create detailed enzymatic profiles. pjoes.comresearchgate.net

The table below presents findings from studies on various microorganisms using the API ZYM test, highlighting the activities of esterase-lipase and acid phosphatase (via Naphthol-AS-BI-phosphohydrolase).

| Organism/System | Esterase Lipase (C8) Activity | Naphthol-AS-BI-phosphohydrolase Activity | Key Finding | Reference |

| Anaerofustis butyriciformans | Positive | Positive | Differentiated from A. stercorihominis based on enzymatic profile. | mdpi.com |

| Pseudoramibacter faecis | Positive | Positive | Showed distinct enzymatic activities compared to P. alactolyticus. | mdpi.com |

| Burkholderia pseudomallei | Detected in >75% of isolates | Detected in >75% of isolates | Clinical and environmental isolates showed similar enzymatic profiles. | researchgate.net |

| Bacteria from marine beach sand | Increased activity in spring | More active in winter | Seasonal variation in enzyme activities was observed. | pjoes.com |

| Lactic Acid Bacteria from duck excreta | Low activity | Strong to moderate activity | LAB showed strong catabolic activities (phosphatases) and low esterase lipase activity. | veterinaryworld.orgnih.gov |

Cytochemical and Histochemical Localization Techniques

Subcellular and Cellular Distribution of Esterase Activity

Cytochemical methods utilizing substrates like α-naphthyl butyrate and Naphthol AS-BI derivatives are crucial for visualizing the distribution of esterase activity at the cellular and subcellular levels. nih.gov These techniques have been instrumental in identifying specific cell types and understanding their enzymatic machinery.

A key application is in hematology, where α-naphthyl butyrate esterase staining helps to distinguish monocytes from other leukocytes. semanticscholar.orgscispace.com In monocytes, the reaction product typically appears as a diffuse, reddish-brown precipitate covering the external surface of the plasma membrane, indicating that the esterase is an ectoenzyme. semanticscholar.orgnih.gov This reaction is characteristically inhibited by sodium fluoride (NaF). semanticscholar.orgscispace.com In contrast, lymphocytes may exhibit a focal, punctate pattern of staining within intracellular, membrane-bound organelles, which is not inhibited by NaF. semanticscholar.orgnih.gov

Electron microscopy studies have provided further detail on the subcellular localization of non-specific esterases. In mouse epididymis cells, for example, esterase activity was consistently found in the endoplasmic reticulum. nih.gov In cells with high enzymatic activity, the reaction product was also observed in other compartments, including the nuclear envelope, mitochondria, and occasionally the Golgi apparatus. nih.gov Similarly, in studies of neoplastic lymphoid cells, Naphthol AS-BI phosphoric acid was used to localize acid phosphatase activity at the ultrastructural level. sigmaaldrich.com

The choice of substrate can influence the observed localization pattern. For instance, a comparison of different substrates for non-specific esterase showed that 5-bromoindoxyl acetate provided good localization, with the reaction product appearing in the endoplasmic reticulum of various cell types. nih.gov

Application in Investigating Enzyme Presence in Specific Biological Cell Lines and Tissues

Naphthol AS-BI butyrate and its related compounds are widely used for the histochemical demonstration of enzyme activity in various cell lines and tissues, providing valuable diagnostic and research information. capes.gov.brmedchemexpress.compsu.edu

In hematopathology, esterase stains are fundamental for classifying leukemias. biomedscidirect.com Non-specific esterase staining with α-naphthyl butyrate is a hallmark for identifying cells of the monocytic series, which show strong positivity that is inhibited by sodium fluoride. biomedscidirect.commlsascp.com This helps to differentiate acute monocytic leukemia from other types of acute leukemias. biomedscidirect.com The combination of specific esterase (using Naphthol AS-D chloroacetate (B1199739) for granulocytes) and non-specific esterase staining on a single slide provides a powerful tool for characterizing hematopoietic cells in bone marrow biopsies. psu.educlinicalgate.com

These substrates have also been employed in studies of various other tissues and cell lines. For example, Naphthol AS-BI phosphate has been used to demonstrate acid phosphatase activity in diverse cancerous tissues, aiding in diagnosis and the understanding of tumor biology. narod.ru In studies on a Chinese hamster ovary (CHO) cell line, Naphthol AS-BI derivatives were used in flow cytometry to measure phosphatase and β-D-glucuronidase activities, revealing that the activity of these enzymes increased as cells progressed through the cell cycle. nih.govosti.gov Research on colorectal cancer cell lines like HCT116, HT29, and Caco-2 has also utilized butyrate to investigate its effects on gene expression. nih.gov

The following table provides examples of the application of Naphthol AS-BI butyrate and related substrates in different cell lines and tissues.

| Cell Line / Tissue | Enzyme Investigated | Substrate Used | Key Finding | Reference |

| Human leukocytes (blood/bone marrow) | Non-specific Esterase | α-Naphthyl Butyrate | Strong, fluoride-sensitive activity in monocytes; focal, fluoride-resistant activity in T-lymphocytes. | semanticscholar.orgscispace.commlsascp.com |

| Human bone marrow biopsy | Non-specific Esterase, Specific Esterase | α-Naphthyl Butyrate, Naphthol AS-D Chloroacetate | Enables differentiation of monocytic and granulocytic cells in tissue sections. | psu.educlinicalgate.com |

| Chinese Hamster Ovary (CHO) cells | Phosphatase, β-D-Glucuronidase | Naphthol AS-BI phosphate, Naphthol AS-BI β-D-glucuronide | Enzyme activity increased linearly with cell size and progression through the cell cycle. | nih.govosti.gov |

| Mouse epididymis | Non-specific Esterase | 5-bromo-indoxyl-acetate | Esterase activity localized primarily to the endoplasmic reticulum. | nih.gov |

| Colorectal cancer cell lines (HCT116, HT29, Caco-2) | Not enzyme-specific | Butyrate | Butyrate treatment reduced the expression of Neuropilin-1 (NRP-1). | nih.gov |

| Kangal dog peripheral blood leukocytes | Acid Phosphatase | Naphthol AS-BI phosphate | Established baseline enzymatic profiles for lymphocytes. | narod.ru |

Methodological Considerations for Precipitate Formation and Diffusion

In the histochemical application of Naphthol AS-BI butyrate, the precision of enzyme localization hinges on the formation of a stable, insoluble precipitate at the site of enzymatic activity. The underlying principle involves a two-step simultaneous azo-coupling reaction. scribd.com First, the target enzyme, such as a non-specific esterase, hydrolyzes the Naphthol AS-BI butyrate substrate. This enzymatic cleavage releases the primary reaction product, a naphthol derivative. scribd.comalfa-chemistry.com Subsequently, this product immediately reacts with a diazonium salt, which is included in the incubation medium as a coupling reagent, to form a highly colored, insoluble azo dye precipitate. scribd.comalfa-chemistry.com The goal is to produce a final product that is not only water-insoluble but also lipid-insoluble to ensure crisp localization. scribd.com

However, several methodological factors can influence the quality of this precipitation, and the potential for diffusion of reaction components poses a significant challenge to accurate localization.

Precipitate Formation

The characteristics of the final precipitate are critical for reliable enzymatic analysis. The ideal precipitate should be amorphous or microcrystalline, finely granular, and precisely located at the site of the enzyme. The rate and quality of its formation are influenced by several factors, which must be carefully controlled.

Key factors include the pH of the incubation medium, the choice and concentration of the coupling agent, and tissue fixation. The optimal pH for the enzymatic hydrolysis can vary significantly depending on the target enzyme. For instance, studies on Naphthol AS-BI phosphatase activity in Chinese hamster ovary cells identified an optimal pH of 4.6, whereas β-glucuronidase activity using a similar substrate was optimal at pH 5.0. nih.gov For Neutrophilic Leukocyte Alkaline Phosphatase (NAP) staining, the reaction is typically carried out at an alkaline pH of 9.2–9.8. alfa-chemistry.com Deviation from the optimal pH can reduce enzyme efficiency, leading to a slower rate of precipitation and potentially allowing intermediate products to diffuse.

The choice of diazonium salt as the coupling agent also plays a crucial role. The salt must react rapidly with the enzymatically released naphthol to prevent its diffusion. Different diazonium salts have varying coupling rates and can produce azo dyes with different colors and substantivity (affinity for the tissue).

Table 1: Factors Influencing Precipitate Formation in Naphthol AS-BI Methods

| Factor | Influence on Precipitation | Methodological Consideration | Reference |

| pH of Medium | Affects the rate of enzymatic substrate hydrolysis and the coupling reaction. | Must be optimized for the specific target enzyme to ensure a rapid reaction that minimizes diffusion. | alfa-chemistry.comnih.gov |

| Coupling Agent | The rate of coupling with the primary product determines the precision of localization. | A diazonium salt with a high coupling velocity should be selected to trap the primary product at the site of formation. | scribd.com |

| Fixation | Inactivates some enzyme activity but is often necessary to prevent diffusion of the enzyme itself from the tissue section into the incubation medium. | Brief fixation with agents like cold acetone (B3395972) or alcohol can help immobilize the enzyme without completely destroying its activity. | archive.org |

| Substrate Concentration | Can influence the rate of the enzymatic reaction according to Michaelis-Menten kinetics. | Must be sufficient to ensure the reaction proceeds efficiently, but excessive concentrations can sometimes lead to non-specific precipitation. | nih.gov |

Diffusion Artifacts

A major challenge in enzyme histochemistry using Naphthol AS-BI butyrate is the potential for diffusion, which can occur at two stages: diffusion of the enzyme itself and diffusion of the reaction products (the primary naphthol derivative or the final azo dye). archive.org

Diffusion of the enzyme from its original cellular location into the incubation medium is a significant problem, especially in unfixed tissues. archive.org The solubilized enzyme can then catalyze the reaction in the fluid, leading to the random deposition of precipitate throughout the section and a general loss of resolution. archive.org Light fixation is a common strategy to mitigate this, as it cross-links proteins and immobilizes the enzyme within the cellular architecture. archive.org

Even with proper fixation, the diffusion of the reaction products can compromise the results. The primary product of hydrolysis, the naphthol derivative, has a finite solubility and may diffuse away from the enzymatic site before it can be captured by the diazonium salt. This leads to a localization artifact, where the colored precipitate appears in a broader area than the actual location of the enzyme, or even within other cells. A study using flow cytometry to measure Naphthol AS-BI-derived fluorescence in cells demonstrated this diffusion clearly; after only 15 minutes of incubation, fluorescent product was detected in cells that had not been initially exposed to the substrate. nih.gov This diffusion was identified as the likely cause for the non-linear increase in cellular fluorescence over time. nih.gov

Table 2: Diffusion Issues and Mitigation Strategies

| Type of Diffusion | Cause | Consequence | Mitigation Strategy | Reference |

| Enzyme Diffusion | Enzyme is not properly immobilized and leaches from the tissue into the incubation medium. | Loss of enzyme from the section, random precipitate formation, poor localization, and weak staining. | Use of brief, appropriate fixation (e.g., cold alcohol or acetone) before incubation. | archive.org |

| Primary Product Diffusion | The enzymatically-released naphthol derivative diffuses from the site of the enzyme before coupling with the diazonium salt. | False localization, with the final precipitate appearing diffuse or in adjacent structures that lack the enzyme. | Use a high concentration of a rapid-coupling diazonium salt; ensure optimal pH for the coupling reaction. | scribd.comnih.gov |

| Final Product Diffusion | The final azo dye, while designed to be insoluble, may have some slight solubility, allowing it to crystallize out at a distance or be taken up by lipid droplets. | Formation of crystalline artifacts; non-specific staining of lipid-rich structures. | Select a coupling agent that produces a highly insoluble and substantive azo dye; post-incubation rinses. | scribd.com |

To address these challenges, various methodological refinements have been proposed. For example, the inclusion of inert polymers like polyvinyl alcohol (PVA) in the incubation medium can increase viscosity, thereby reducing the diffusion rates of both the enzyme and the reaction products. scribd.com Ultimately, achieving accurate and reliable localization with Naphthol AS-BI butyrate requires a careful balancing act: preserving sufficient enzyme activity while minimizing the diffusion that can obscure the true distribution of the enzyme.

Enzyme Substrate Interaction Dynamics and Inhibition Studies Utilizing Naphthol As Bi Butyrate

Kinetic Analysis of Enzyme-Naphthol AS-BI Butyrate (B1204436) Interactions

The hydrolysis of Naphthol AS-BI butyrate by esterases can be quantitatively analyzed to determine key kinetic parameters that describe the efficiency and mechanism of the enzymatic reaction.

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). While specific kinetic data for Naphthol AS-BI butyrate is not extensively documented in publicly available literature, we can infer its kinetic behavior by examining data from structurally similar substrates hydrolyzed by various esterases.

For instance, studies on non-specific carboxylesterases have determined the kinetic parameters for various naphthyl and butyrate esters. A non-specific carboxylate esterase from Rhodobacter sphaeroides, Rsp3690, has been shown to hydrolyze a range of substrates, including 2-naphthyl acetate (B1210297), 2-naphthyl propionate, and 4-nitrophenyl butyrate, with high catalytic efficiencies (kcat/Km). nih.gov The kinetic constants for these and other related substrates provide a comparative framework for estimating the potential interaction of Naphthol AS-BI butyrate with similar enzymes.

Table 1: Michaelis-Menten Parameters for the Hydrolysis of Various Ester Substrates by Different Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (U/mg or µmol/min/mg) | Optimal pH | Source |

|---|---|---|---|---|---|

| Geobacillus sp. TF17 Esterase | p-Nitrophenyl butyrate (pNPB) | 0.056 | 19.38 | 7.5 | citius.technology |

| Porcine Liver Esterase | Ethyl butyrate | 0.08 | 400 U/ml | 8.0 | abap.co.in |

| Rhodobacter sphaeroides Esterase (Rsp3690) | 2-Naphthyl propionate | - | - | - | nih.gov |

| Chinese Hamster Ovary Cell Phosphatase | Naphthol AS-BI phosphate (B84403) | 0.01 | - | 4.6 | nih.gov |

| Pseudomonas strain C4 1-Naphthol-2-hydroxylase | 1-Naphthol (B170400) | 0.0096 | 5.1 | 8.0 | nih.gov |

The data in Table 1 illustrates that enzymes exhibit a wide range of affinities (Km) and catalytic rates (Vmax) for different ester substrates. For example, the esterase from Geobacillus sp. TF17 shows a high affinity for p-nitrophenyl butyrate, as indicated by its low Km value. citius.technology Similarly, studies on Naphthol AS-BI phosphate, a structurally related compound, have determined a Km of 10⁻⁵ M for phosphatase activity in Chinese hamster ovary cells, suggesting that the Naphthol AS-BI moiety can be accommodated in the active sites of various enzymes. nih.gov

pH: Most esterases exhibit a bell-shaped pH-activity profile, with an optimal pH at which the reaction rate is maximal. For many esterases, including those from Geobacillus sp. TF17 and recombinant pig liver esterase, the optimal pH is typically in the neutral to slightly alkaline range (pH 7.5-8.0). citius.technologynih.gov The activity of an esterase from kid pregastric lipase (B570770), when assayed with p-nitrophenyl butyrate, also showed an optimal pH of 7.5. researchgate.net For the hydrolysis of Naphthol AS-BI phosphate, the optimal pH for phosphatase activity was found to be acidic (pH 4.6), while for β-D-glucuronidase activity, it was pH 5.0. nih.gov

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for an esterase from Geobacillus sp. TF17 was found to be 50°C. citius.technology In another study, a purified esterase showed maximum activity at 50°C and was stable for extended periods at lower temperatures. researchgate.net Recombinant pig liver esterase has an optimal temperature of 60°C. nih.gov

Table 2: Influence of pH and Temperature on the Activity of Various Esterases

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Source |

|---|---|---|---|---|

| Geobacillus sp. TF17 | p-Nitrophenyl butyrate | 7.5 | 50 | citius.technology |

| Kid Pregastric Esterase | p-Nitrophenyl butyrate | 7.5 | 37 | researchgate.net |

| Recombinant Pig Liver Esterase | p-Nitrophenyl acetate | 8.0 | 60 | nih.gov |

| Pseudomonas sp. Est06 | α-Naphthyl acetate/butyrate | 6.5-7.0 | 80 | researchgate.net |

Determination of Michaelis-Menten Parameters

Investigating Stereoselective Enzyme Inhibition with Related Naphthol Derivatives

Enzymes, being chiral molecules, can exhibit stereoselectivity in their interactions with substrates and inhibitors. This property is crucial in drug development and understanding biological processes. While specific stereoselective inhibition studies using Naphthol AS-BI butyrate are not prominent, research on related naphthol derivatives provides significant insights into this phenomenon. For example, 4-amino-1-naphthol (B40241) has been identified as a potent inhibitor of the lysine (B10760008) acetyltransferase KAT8. nih.gov Kinetic and calorimetric binding studies revealed a significant difference in binding affinity between the acetylated and free enzyme, highlighting the importance of calculating the inhibition constant (Ki) for different enzyme states. nih.gov

Furthermore, studies on the hydrolysis of chiral esters by enzymes like pig liver esterase have demonstrated stereoselectivity. soton.ac.uk For instance, this enzyme can differentiate between the enantiomers of a substrate, hydrolyzing one at a much faster rate than the other. This principle of stereoselective hydrolysis is fundamental to the enzymatic resolution of racemic mixtures. The investigation of such stereoselective interactions with a range of naphthol derivatives, including aminobenzylnaphthols (Betti bases), has been a subject of interest in medicinal chemistry due to their potential biological activities. soton.ac.uk

Elucidating Mechanisms of Enzyme Regulation through Substrate Analogs

Substrate analogs, such as Naphthol AS-BI butyrate, are instrumental in elucidating the mechanisms of enzyme regulation. By mimicking the natural substrate, these analogs can be used to probe the active site, identify key catalytic residues, and study the effects of inhibitors and activators.

Product inhibition studies are a classic example of this approach. The hydrolysis of a naphthyl ester, for instance, releases 1-naphthol, which can then act as an inhibitor of the enzyme. In a study of a carboxylesterase from the latex of Synadenium grantii, 1-naphthol was found to be a linear non-competitive inhibitor, while acetate, the other product, was a competitive inhibitor. ias.ac.in This pattern of inhibition provides clues about the order of product release from the enzyme active site.

Furthermore, the modulation of enzyme activity in biological systems can be monitored using substrates like Naphthol AS-BI derivatives. For example, in a study on the effects of a probiotic on intestinal function, the activity of naphthol-AS-BI-phosphohydrolase was observed to increase in the feces of the treated group, suggesting an upregulation of this enzyme activity by the probiotic microorganisms. nih.gov This demonstrates how Naphthol AS-BI derivatives can serve as reporters for changes in enzyme regulation within a complex biological environment.

Synthesis and Derivatization Strategies for Naphthol As Bi Butyrate and Analogs in Research

Methodologies for the Preparation of Naphthol Ester Substrates

The synthesis of naphthol ester substrates like Naphthol AS-BI butyrate (B1204436) is most commonly achieved through acylation of the corresponding naphthol. The Schotten-Baumann reaction is a widely used and effective method for this purpose. iitk.ac.injk-sci.comwikipedia.org This reaction typically involves a two-phase system, where the sodium salt of the naphthol is dissolved in an aqueous phase and the acylating agent, such as an acyl chloride, is in an organic solvent. wikipedia.org

The fundamental steps of this synthesis are as follows:

Formation of the Naphthoxide: The parent naphthol, for example, Naphthol AS-BI, is treated with a base like sodium hydroxide (B78521) in an aqueous solution to form the more nucleophilic naphthoxide ion. iitk.ac.in

Acylation: The aqueous solution containing the naphthoxide is then vigorously mixed with an organic solvent (e.g., dichloromethane (B109758) or toluene) containing the acyl chloride (e.g., butyryl chloride). wikipedia.org The reaction occurs at the interface of the two liquids, leading to the formation of the ester.

Purification: After the reaction is complete, the organic layer containing the ester is separated, washed, and dried. The final product is typically purified by recrystallization from a suitable solvent like ethanol.

This general procedure can be adapted to create a variety of naphthol esters by using different acyl chlorides. iitk.ac.in For instance, reacting Naphthol AS with acetyl chloride would yield Naphthol AS acetate (B1210297).

| Parent Naphthol | Acylating Agent | Resulting Ester |

| Naphthol AS-BI biosynth.comnih.gov | Butyryl chloride | Naphthol AS-BI butyrate |

| 2-Naphthol (B1666908) | Benzoyl chloride | 2-Naphthyl benzoate (B1203000) |

| Naphthol AS-D | Chloroacetyl chloride | Naphthol AS-D chloroacetate (B1199739) |

Strategies for Creating Modified Naphthol AS-BI Derivatives for Enhanced Research Utility

Modifying the structure of Naphthol AS-BI butyrate can significantly enhance its utility for specific research applications. These derivatizations aim to alter properties like solubility, enzyme specificity, or to introduce reporter groups for detection.

One key strategy is to enhance the water solubility of these substrates, which is often a limiting factor in aqueous biochemical assays. medchemexpress.com This can be achieved by introducing polar functional groups, such as sulfonate groups, onto the naphthol molecule. researchgate.net Another approach involves modifying the acyl chain to tune the substrate's specificity for different esterase enzymes. For example, using longer or branched acyl chains can create substrates that are preferentially hydrolyzed by certain isoenzymes.

Furthermore, the incorporation of reporter groups can create powerful research tools. For instance, attaching a fluorophore to the substrate allows for the development of highly sensitive fluorimetric assays for enzyme activity. portlandpress.comcreative-enzymes.com Similarly, conjugating the substrate to a molecule like biotin (B1667282) would enable affinity-based studies.

| Modification | Desired Property | Example Application |

| Sulfonation of the naphthol ring | Increased water solubility | More efficient enzymatic assays in aqueous buffers. researchgate.net |

| Alteration of the acyl chain length | Modified enzyme specificity | Probing the substrate preferences of different esterase isoenzymes. |

| Attachment of a fluorophore | Enhanced detection | Development of high-throughput fluorogenic enzyme assays. portlandpress.comcreative-enzymes.com |

Isotopic Labeling Approaches for Mechanistic Enzymatic Investigations

Isotopic labeling is an indispensable tool for elucidating the detailed mechanisms of enzyme-catalyzed reactions. nih.govfiveable.me By replacing specific atoms in a substrate like Naphthol AS-BI butyrate with their heavier isotopes, researchers can track the atoms through the course of the reaction, providing deep insights into the catalytic process. acs.orgnih.gov

A common approach for studying esterase mechanisms is to use heavy oxygen (¹⁸O). acs.orgnih.govresearchgate.netnih.gov The Naphthol AS-BI butyrate can be synthesized with an ¹⁸O label in either the carbonyl oxygen or the ester-linking oxygen. Analysis of the products of enzymatic hydrolysis by mass spectrometry reveals the location of the ¹⁸O, thereby determining the point of bond cleavage. acs.orgnih.gov This helps to distinguish between different possible reaction mechanisms.

Deuterium (²H) and carbon-13 (¹³C) are also valuable isotopes for these studies. nih.govbiorxiv.orgunl.eduescholarship.org Deuterium labeling can be used to probe kinetic isotope effects, which can provide information about the rate-limiting steps of the reaction. nih.govunl.eduescholarship.org The effect of deuteration on a ¹³C isotope effect can indicate whether the two isotopes are involved in the same or different steps of the reaction mechanism. nih.gov ¹³C labeling, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to monitor the substrate and its transformation within the enzyme's active site. fiveable.me

| Isotope Used | Information Gained | Relevant Analytical Technique |

| ¹⁸O | Determination of bond cleavage site. acs.orgnih.gov | Mass Spectrometry acs.orgnih.gov |

| ²H | Kinetic Isotope Effects, identification of rate-limiting steps. nih.govunl.edu | Mass Spectrometry, NMR Spectroscopy nih.govescholarship.org |

| ¹³C | Changes in chemical environment during catalysis. nih.gov | NMR Spectroscopy, Mass Spectrometry nih.govfiveable.me |

Future Directions and Emerging Research Avenues for Naphthol As Bi Butyrate

Development of Novel Naphthol AS-BI Butyrate (B1204436) Analogs with Enhanced Specificity or Signal Properties

The core structure of Naphthol AS-BI butyrate offers a versatile scaffold for chemical modification. Future research is focused on creating novel analogs with superior performance characteristics. The goal is to synthesize derivatives that exhibit enhanced specificity for particular esterases, thereby reducing background signal from non-target enzymes. Another key objective is to improve the signal properties of the resulting Naphthol AS-BI dye, such as increasing its fluorescence quantum yield, shifting its emission wavelength to avoid autofluorescence, or enhancing its photostability for long-term imaging experiments.

Research into related naphthol compounds provides a roadmap for these efforts. For instance, novel analogs of 2-naphthol (B1666908) have been designed and synthesized to act as multi-target inhibitors for anticancer therapy, demonstrating that the naphthol backbone is amenable to significant structural modification to alter its biological activity. nih.govgoogle.com Similar synthetic strategies could be applied to the Naphthol AS-BI moiety to fine-tune its properties as an enzyme substrate.

Table 1: Potential Modifications for Naphthol AS-BI Butyrate Analogs

| Modification Target | Desired Outcome | Rationale |

| Butyrate Chain | Increased enzyme specificity | Altering the length or branching of the acyl chain could favor cleavage by specific esterase sub-types. |

| Naphthol Core | Altered spectral properties | Substitution on the naphthalene (B1677914) ring system can shift fluorescence excitation/emission wavelengths, potentially improving signal-to-noise. |

| Aniline Moiety | Enhanced solubility and kinetics | Modifications to the o-anisidide group could improve the substrate's solubility in aqueous buffers and optimize its interaction with the enzyme's active site. |

| Coupling Group | Faster precipitation/brighter signal | Developing alternative coupling agents to the standard diazonium salts could lead to faster formation of a more intensely colored or fluorescent product. |

Integration into High-Throughput Screening Platforms for Enzyme Discovery and Characterization

High-throughput screening (HTS) is a cornerstone of modern enzyme discovery and protein engineering. acs.org The integration of Naphthol AS-BI butyrate and its future analogs into HTS platforms represents a significant growth area. Its utility as a chromogenic or fluorogenic substrate makes it ideal for automated, miniaturized assays in microplate format to screen large libraries of enzymes or microorganisms for novel esterase activity.

This approach is particularly valuable for industrial biotechnology, where new enzymes are sought for processes like biofuel production and the synthesis of biodegradable plastics. veterinaryworld.org Furthermore, HTS assays using such substrates can be employed to characterize the effects of xenobiotics or potential drug candidates on enzymatic activity within complex biological systems, such as simplified human gut microbiota models. nih.gov The development of robust, cost-effective assays with Naphthol AS-BI butyrate could accelerate the discovery of biocatalysts with desired industrial or therapeutic properties. scispace.com

Table 2: HTS Applications for Naphthol AS-BI Butyrate

| Application Area | Screening Goal | Example Research Context |

| Enzyme Engineering | Identify mutant enzymes with improved catalytic efficiency or stability. | Directed evolution campaigns to optimize an industrial esterase. acs.org |

| Drug Discovery | Screen compound libraries for inhibitors or activators of a target esterase. | Identifying modulators of esterases involved in disease pathways. |

| Microbiome Research | Profile the functional esterase activity of microbial communities. | Assessing the impact of dietary compounds on gut microbiota metabolism. nih.gov |

| Biocatalyst Discovery | Discover novel esterases from environmental or metagenomic libraries. | Searching for enzymes capable of degrading specific esters for bioremediation. nih.gov |

Application in Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Studies

The ability to visualize enzyme activity directly within cells and tissues provides invaluable information about biological processes. Naphthol AS-BI butyrate, upon cleavage, releases Naphthol AS-BI, which can be captured to form a colored or fluorescent precipitate at the site of enzymatic activity. medchemexpress.comglpbio.com This property is fundamental to its use in histochemistry and is being adapted for more advanced imaging modalities.

Future research aims to leverage this substrate for real-time, spatiotemporal studies of esterase activity in living cells. This involves using techniques like fluorescence microscopy to track the dynamic localization and regulation of enzyme function in response to various stimuli. For example, Naphthol AS-BI phosphate (B84403), a related compound, is used for the cytofluorometric assay of acid phosphatase in single living cells. mpbio.com Similar live-cell imaging applications for Naphthol AS-BI butyrate could illuminate the role of esterases in cellular processes like signaling, metabolism, and disease progression. The development of analogs with enhanced brightness and photostability will be crucial for enabling long-term imaging and tracking of enzymatic activity with high resolution.

Exploring its Role in Understanding Microbial Enzymatic Contributions to Ecosystems

Microbial communities are the primary drivers of biogeochemical cycles, and their enzymatic activities are central to the breakdown and transformation of organic matter. Butyrate is a key short-chain fatty acid produced by microbial fermentation in environments like the gut and sediments. nih.govnih.gov Esterases that can hydrolyze butyrate esters play a significant role in these ecosystems.

Naphthol AS-BI butyrate serves as a valuable tool for probing this specific enzymatic activity within complex microbial consortia. Studies have already utilized related Naphthol AS-BI substrates, such as Naphthol-AS-BI-phosphohydrolase, to characterize the enzymatic profiles of bacteria isolated from diverse environments, including duck excreta, human feces, and marine tidal flats. veterinaryworld.orgnih.govnih.govmdpi.comfrontiersin.org These studies demonstrate that different microbial species exhibit varying levels of activity, providing a functional fingerprint of the community. Applying Naphthol AS-BI butyrate in a similar manner can help elucidate which microorganisms contribute to butyrate cycling, how this activity is distributed spatially in environments like soil or sediment, and how it is affected by environmental changes. researchgate.netnih.gov This knowledge is critical for understanding ecosystem function, gut health, and the metabolic potential of microbial communities. mdpi.com

Table 3: Microbial Genera with Demonstrated Naphthol-AS-BI-Phosphohydrolase Activity

| Genus | Activity Level | Environment |

| Lactobacillus | Moderate to Strong | Duck Excreta nih.gov |

| Thermoanaerobacter | Positive | Geothermal Spring mdpi.com |

| Reichenbachiella | Positive | Marine Sediment nih.gov |

| Anaerofustis | Positive | Human Feces mdpi.com |

| Pontibacter | Positive / Weakly Positive | Tidal Flat frontiersin.org |

| Lactobacillus | Active | Probiotic applications nih.govprobiotic-conference.net |

Note: This table shows activity for the related substrate Naphthol-AS-BI-phosphohydrolase, indicating the potential for using Naphthol AS-BI butyrate to probe for esterase activity in these and other microorganisms.

Q & A

Q. What are the standard protocols for detecting acid phosphatase activity using Naphthol AS-BI butyrate in histochemical assays?

Naphthol AS-BI butyrate is hydrolyzed by acid phosphatases to release naphthol derivatives, which react with diazonium salts (e.g., Fast Garnet GBC) to form insoluble colored precipitates. A validated protocol involves:

- Incubating tissue sections or cells in a buffer (pH 5.0–6.0) containing 0.1–0.15 mg/mL Naphthol AS-BI butyrate and 1.5 mg/mL sodium fluoride (to inhibit non-specific esterases) at 37°C for 15–60 minutes .

- Counterstaining with hematoxylin to visualize nuclei and mounting with glycerol-gelatin .

- Controls should include substrate-free solutions and tartrate inhibition (10 mM) to confirm specificity for tartrate-resistant acid phosphatase (TRAP) .

Q. How should Naphthol AS-BI butyrate be prepared and stored to ensure stability in enzymatic assays?

- Preparation : Dissolve in methanol or DMSO (50 mg/mL stock) and dilute in phosphate buffer (pH 6.0–7.5) to working concentrations (0.05–0.15 mg/mL). Filter sterilize to remove particulates .

- Storage : Aliquot and store at −20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as repeated thawing reduces substrate activity by ~20% after 3 cycles .

Advanced Research Questions

Q. How can researchers optimize Naphthol AS-BI butyrate concentrations to avoid substrate saturation in kinetic assays?

Substrate saturation curves (0–0.15 mg/mL) reveal a non-linear relationship between concentration and staining intensity. For example, in TRAP assays, staining plateaus at 0.1 mg/mL due to enzyme saturation .

Q. What experimental strategies mitigate non-specific binding of Naphthol AS-BI butyrate in fluorescence-based assays?

Non-specific binding in fluorescence applications (e.g., β-glucuronidase detection) can arise from hydrophobic interactions with cellular membranes. Solutions include:

- Adding 0.1% bovine serum albumin (BSA) to the incubation buffer to block non-specific sites .

- Using competitive inhibitors (e.g., 1 mM sodium tartrate) during substrate incubation to suppress cross-reactivity with related phosphatases .

Q. How do pH and temperature variations affect the specificity of Naphthol AS-BI butyrate in dual-enzyme systems (e.g., acid vs. alkaline phosphatase)?

- pH Sensitivity : Acid phosphatases (pH 5.0–6.0) and alkaline phosphatases (pH 9.0–10.0) exhibit distinct activity profiles. Use pH-specific buffers (e.g., citrate-phosphate for acid, glycine-NaOH for alkaline) to isolate target enzyme activity .

- Temperature : Incubation at 37°C maximizes enzymatic hydrolysis, but prolonged exposure (>60 minutes) increases non-specific precipitation. Pre-test time courses (15, 30, 45, 60 minutes) to balance sensitivity and specificity .

Q. What are the limitations of using Naphthol AS-BI butyrate in quantitative assays, and how can they be addressed?

Limitations include:

- Fluorescence Quenching : Auto-quenching at high substrate concentrations. Use lower concentrations (≤0.05 mg/mL) and calibrate with standard curves .

- Batch Variability : Commercial batches may differ in purity (≥96% HPLC recommended). Validate each batch using positive controls (e.g., TRAP-positive osteoclasts) .

Troubleshooting & Methodological Insights

Q. How should researchers resolve contradictory data in Naphthol AS-BI butyrate-based assays across different cell types?

Contradictions often arise from cell-specific enzyme expression or substrate permeability. Strategies:

- Permeabilization : Treat cells with 0.1% Triton X-100 for 5 minutes to enhance substrate access .

- Inhibitor Panels : Test enzyme-specific inhibitors (e.g., levamisole for alkaline phosphatase, sodium fluoride for acid phosphatase) to identify contributing enzymes .

Q. What advanced techniques complement Naphthol AS-BI butyrate staining for validating enzymatic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.